Cas no 1121-49-9 (bromomethylenecyclohexane 96)
bromomethylenecyclohexane 96 Chemical and Physical Properties
Names and Identifiers
-
- bromomethylenecyclohexane 96
- BROMOMETHYLENECYCLOHEXANE
- bromomethylidenecyclohexane
- (Bromomethylene)cyclohexane
- Brommethylen-cyclohexan
- bromomethylencyclohexane
- Cyclohexane,(bromomethylene)
- 1121-49-9
- BROMOMETHYLENECYCLOHEXANE 96
- (bromomethylidene)cyclohexane
- Bromomethylenecyclohexane, 96%
- J-002715
- Cyclohexane, (bromomethylene)-
- DTXSID40340518
- (Bromomethylene)cyclohexane #
- AKOS015913460
- SCHEMBL4156145
-
- MDL: MFCD06411339
- Inchi: 1S/C7H11Br/c8-6-7-4-2-1-3-5-7/h6H,1-5H2
- InChI Key: OVYGOCFMWWWMBP-UHFFFAOYSA-N
- SMILES: Br/C=C1\CCCCC\1
Computed Properties
- Exact Mass: 174.00400
- Monoisotopic Mass: 174.00441g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 86.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Color/Form: Not determined
- Density: 1.326 g/mL at 25 °C(lit.)
- Boiling Point: 72-80 °C/15 mmHg(lit.)
- Flash Point: Fahrenheit: 129.2 ° f
Celsius: 54 ° c - Refractive Index: n20/D 1.5172(lit.)
- PSA: 0.00000
- LogP: 3.22930
- Solubility: Not determined
bromomethylenecyclohexane 96 Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H226-H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10
- Safety Instruction: S16
- Safety Term:S16
- Risk Phrases:R10
bromomethylenecyclohexane 96 Customs Data
- HS CODE:2903890090
- Customs Data:
China Customs Code:
2903890090Overview:
2903890090. Other naphthenic hydrocarbons\Halogenated derivatives of cycloalkenes or cycloterpene alkenes. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903890090. halogenated derivatives of cyclanic, cyclenic or cyclotherpenic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
bromomethylenecyclohexane 96 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 644161-1G |
bromomethylenecyclohexane 96 |
1121-49-9 | 96% | 1G |
¥993.2 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 644161-5G |
bromomethylenecyclohexane 96 |
1121-49-9 | 96% | 5G |
¥3599.12 | 2022-02-24 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-227531-1 g |
Bromomethylenecyclohexane, |
1121-49-9 | 1g |
¥752.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-227531-1g |
Bromomethylenecyclohexane, |
1121-49-9 | 1g |
¥752.00 | 2023-09-05 |
bromomethylenecyclohexane 96 Related Literature
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on bromomethylenecyclohexane 96
Professional Introduction to Bromomethylenecyclohexane 96 (CAS No. 1121-49-9)
Bromomethylenecyclohexane 96, identified by the Chemical Abstracts Service Number (CAS No.) 1121-49-9, is a significant intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries. This compound, characterized by its high purity (indicated by the "96" in its name, suggesting a 96% purity grade), serves as a versatile building block for the synthesis of more complex molecules. Its molecular structure, featuring a cyclohexane ring substituted with a bromomethylene group (-CH₂Br), makes it a valuable reagent in various chemical transformations.
The utility of Bromomethylenecyclohexane 96 stems from its reactivity, which allows for facile participation in nucleophilic addition reactions. This property is particularly exploited in the pharmaceutical sector, where it is employed in the construction of heterocyclic compounds and other pharmacologically relevant structures. Recent advancements in synthetic methodologies have highlighted its role in the preparation of active pharmaceutical ingredients (APIs), underscoring its importance in modern drug development.
In recent years, research has focused on optimizing the use of Bromomethylenecyclohexane 96 to enhance efficiency and sustainability in synthetic routes. For instance, studies have demonstrated its application in asymmetric synthesis, where chiral auxiliaries or catalysts are employed to achieve enantioselective transformations. This approach not only improves the yield of desired stereoisomers but also aligns with the growing emphasis on green chemistry principles, reducing waste and minimizing hazardous byproducts.
The compound's significance extends beyond pharmaceuticals into materials science and agrochemicals. In materials science, Bromomethylenecyclohexane 96 has been investigated for its potential in polymer modification and the synthesis of functionalized polymers. Its ability to introduce reactive sites into polymer backbones allows for the creation of materials with tailored properties, such as enhanced thermal stability or biodegradability. Similarly, in agrochemical research, it serves as a precursor for developing novel pesticides and herbicides, contributing to more effective and environmentally friendly crop protection strategies.
From a mechanistic perspective, the reactivity of Bromomethylenecyclohexane 96 is governed by the polarization of the C-Br bond due to the electron-withdrawing effect of the bromine atom. This polarization makes the carbon atom adjacent to bromine highly electrophilic, facilitating attacks by nucleophiles such as alcohols, amines, and thiols. Consequently, it readily forms alkoxides, amides, or thioethers upon reaction with these nucleophiles, enabling diverse synthetic applications.
The industrial production of Bromomethylenecyclohexane 96 typically involves halogenation reactions on cyclohexene or related precursors. Advances in catalytic systems have improved both the selectivity and yield of these processes, making large-scale synthesis more feasible and cost-effective. Additionally, purification techniques such as fractional distillation or chromatography are employed to achieve the high purity grades required for sensitive applications.
In academic research circles, Bromomethylenecyclohexane 96 continues to be a subject of investigation due to its unique chemical properties. Researchers are exploring novel reaction pathways that leverage its reactivity while addressing challenges such as regioselectivity and side reactions. For example, transition metal-catalyzed cross-coupling reactions involving this compound have shown promise in constructing complex molecular architectures efficiently.
The safety profile of Bromomethylenecyclohexane 96 is another critical consideration in its handling and application. While it is not classified as a hazardous substance under standard regulatory frameworks, appropriate precautions must be taken to prevent exposure during synthesis and use. Personal protective equipment (PPE), including gloves and safety goggles, is recommended when working with this compound in laboratory settings.
Future directions in the utilization of Bromomethylenecyclohexane 96 may involve its integration into continuous flow chemistry systems. These systems offer advantages such as improved scalability and reproducibility compared to traditional batch processing methods. By incorporating this compound into flow reactors, researchers can achieve more controlled reaction conditions and enhance overall process efficiency.
The role of computational chemistry in understanding and optimizing reactions involving Bromomethylenecyclohexane 96 cannot be overstated. Molecular modeling techniques provide insights into reaction mechanisms at an atomic level, aiding chemists in designing more effective synthetic strategies. Such computational approaches are increasingly being used alongside experimental work to accelerate discovery and development efforts.
Finally, it is worth noting that while Bromomethylenecyclohexane 96 (CAS No. 1121-49-9) has established applications across multiple industries, ongoing research continues to uncover new possibilities for its use. As synthetic chemistry evolves with innovations in technology and methodology,this compound will likely remain a cornerstone material,contributing significantly to advancements in science and industry worldwide.
1121-49-9 (bromomethylenecyclohexane 96) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)